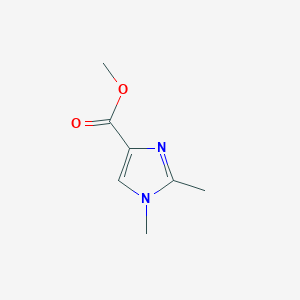
1-(5-Aminopyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-2-yl)ethanol: is an organic compound with the molecular formula C7H10N2O It consists of a pyridine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Aminopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-nitropyridin-2-yl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the reaction of 5-aminopicolinonitrile with methylmagnesium chloride in tetrahydrofuran (THF) at -78°C, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogenation reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Aminopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-nitropyridin-2-yl)ethanol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(5-Nitropyridin-2-yl)ethanol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Aminopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethanol group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-(5-Aminopyridin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Aminopyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group. It has different reactivity and applications.
2-Acetyl-5-aminopyridine: Another related compound with an acetyl group at the 2-position. It is used in different synthetic pathways and has distinct properties.
The uniqueness of this compound lies in its combination of an amino group and an ethanol group, which provides a balance of reactivity and solubility, making it versatile for various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-(5-aminopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,8H2,1H3 |
Clé InChI |
VSUOVNFAMSTRAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)









